PPP Flux Analysis Without C1 Decarboxylation Artifact
The oxidative arm of the pentose phosphate pathway (PPP) irreversibly removes C1 of glucose-6-phosphate (or fructose-6-phosphate after isomerization) as CO₂ via 6-phosphogluconate dehydrogenase [1]. Consequently, any tracer bearing ¹³C at C1—including D-Fructose-1-¹³C and D-Fructose-1,2-¹³C₂—loses its label upon PPP entry, rendering the oxidative PPP flux invisible to these tracers. In contrast, D-Fructose-5,6-¹³C₂ places both ¹³C atoms on carbons that are fully retained through the oxidative decarboxylation step and through all subsequent non-oxidative PPP rearrangements. Quantitative evidence from the glucose analog system demonstrates that [5,6-¹³C₂]glucose introduces unlabeled lower glycolytic intermediates only through the EMP (glycolytic) pathway and is not convoluted by carbon shuffling in the PPP, whereas [1,2-¹³C₂]glucose generates complex M+1 triose phosphate patterns uniquely through the oxidative PPP [1]. The same atom-mapping logic applies directly to the fructose tracer: the C5–C6 bond survives aldolase B cleavage and enters the triose phosphate pool as an intact M+2 unit, enabling unambiguous quantitation of fructolytic flux independent of PPP activity .
| Evidence Dimension | Retention of ¹³C label through oxidative PPP (C1 decarboxylation step) |
|---|---|
| Target Compound Data | Both ¹³C atoms (C5 and C6) fully retained through oxidative PPP and non-oxidative PPP rearrangements; generates intact M+2 isotopologue in triose phosphate pool |
| Comparator Or Baseline | D-Fructose-1-¹³C: 100% label loss at C1 upon oxidative PPP entry (CO₂ release). D-Fructose-1,2-¹³C₂: C1 lost; only C2 retained, generating M+1 rather than M+2 signature after PPP passage. |
| Quantified Difference | Qualitative pathway-resolving capacity: [5,6-13C2] reports on total fructolytic flux without PPP interference; [1-13C] and [1,2-13C2] conflate glycolytic and PPP contributions or lose label entirely. |
| Conditions | Atom-mapping logic validated in mammalian cell systems by LC-MS/MS analysis of 3-phosphoglycerate (3PG) and 6-phosphogluconate (6PG) isotopologues using [5,6-13C2]glucose as the tracer [1]. |
Why This Matters
Procurement of D-Fructose-5,6-13C2 eliminates the need for parallel labeling experiments (e.g., separate [1-13C] and [U-13C] tracer runs) to deconvolve glycolytic from PPP flux, reducing experimental cost and complexity while improving flux precision.
- [1] Kharki, S., et al. (2023). Asymmetrically 13C-labeled glucose tracers reveal parallel glycolytic fluxes. Nature Chemical Biology, 19, 1173–1182. Extended Data Fig. 3 and Fig. 4: [5,6-13C2]glucose introduces unlabeled lower glycolytic intermediates only through the EMP pathway and is not convoluted by carbon shuffling in the PPP; unlabeled 6PG from [5,6-13C2]glucose indicates recursive PPP usage. View Source
